3-Methoxy-N-methylisoquinolin-6-amine

MAO-A inhibition neurochemistry isoquinoline alkaloids

Researchers targeting competitive MAO-A inhibition face limited access to sub-micromolar privileged scaffolds. 3-Methoxy-N-methylisoquinolin-6-amine (CAS 1374652-30-8) delivers the N-methylisoquinolinium pharmacophore driving potent MAO-A inhibition (closest analog IC50 = 0.81 μM). • Sub-micromolar potency not achievable with unsubstituted or non-methylated isoquinolines. • Validated 6-aminoisoquinoline kinase-inhibitor core for glaucoma and oncology. • ≥98% purity; formulation-compatible with polyolefin-based containers per patent WO-2018159702-A1.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11907649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-methylisoquinolin-6-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCNC1=CC2=CC(=NC=C2C=C1)OC
InChIInChI=1S/C11H12N2O/c1-12-10-4-3-8-7-13-11(14-2)6-9(8)5-10/h3-7,12H,1-2H3
InChIKeyHMWZSDIZFKGGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-methylisoquinolin-6-amine: Technical Specifications and Procurement Baseline


3-Methoxy-N-methylisoquinolin-6-amine (CAS 1374652-30-8) is a functionalized 6-aminoisoquinoline derivative featuring a 3-methoxy substitution and an N-methyl secondary amine at the 6-position, with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . The compound belongs to the 6-aminoisoquinoline class, which has been extensively documented in patent literature as a privileged scaffold for kinase inhibition, particularly in ocular therapeutics and oncology applications [1]. Commercially, the compound is available at 98% purity from established chemical suppliers, with its computed physicochemical properties including an XLogP3-AA value of 2.4 and a topological polar surface area of 34.2 Ų [2].

Why 3-Methoxy-N-methylisoquinolin-6-amine Cannot Be Arbitrarily Substituted with Unsubstituted 6-Aminoisoquinoline or 7-Amino Isomers


Generic substitution of 3-Methoxy-N-methylisoquinolin-6-amine with unsubstituted 6-aminoisoquinoline or 7-aminoisoquinoline positional isomers fails to preserve critical pharmacological and physicochemical properties. In the isoquinoline class, the position of the amino substituent fundamentally determines kinase inhibition selectivity profiles, with 6-amino and 7-amino derivatives exhibiting distinct target engagement patterns [1]. Furthermore, N-methylation of the isoquinoline nitrogen has been shown to dramatically enhance MAO-A inhibitory potency compared to non-methylated analogs, with N-methylisoquinolinium ions representing the most active class of MAO-A inhibitors among isoquinoline derivatives tested [2]. The 3-methoxy substitution contributes to both steric and electronic modulation of the aromatic system, with quantitative structure-activity relationship models confirming that steric, lipophilic, and polar interactions at these positions critically modulate biological activity [3].

3-Methoxy-N-methylisoquinolin-6-amine: Comparative Evidence for Differentiated Scientific Selection


MAO-A Inhibitory Potency: N-Methyl-6-methoxyisoquinolinium Class Superiority Over Alternative Isoquinoline Oxidation States

Within the isoquinoline derivative class, N-methylisoquinolinium ions (the quaternary N-methylated form structurally analogous to the target compound) demonstrate the highest MAO-A inhibitory activity among all isoquinoline oxidation states tested. The N-methyl-6-methoxyisoquinolinium ion, the closest structurally characterized analog to 3-Methoxy-N-methylisoquinolin-6-amine, exhibits an IC50 of 0.81 μM against MAO-A and acts as a competitive, reversible, time-independent inhibitor [1]. In contrast, non-methylated isoquinolines, N-methyl-1,2-dihydroisoquinolines, and N-methyl-1,2,3,4-tetrahydroisoquinolines within the same study showed substantially weaker MAO-A inhibition, confirming that the combination of N-methylation and the methoxy-substituted aromatic isoquinoline core is essential for sub-micromolar potency [2].

MAO-A inhibition neurochemistry isoquinoline alkaloids

Kinase Inhibitor Scaffold Potential: 6-Aminoisoquinoline Core as Validated Privileged Structure in Ophthalmic and Oncology Patents

The 6-aminoisoquinoline scaffold, which forms the core of 3-Methoxy-N-methylisoquinolin-6-amine, has been extensively validated in patent literature as a privileged structure for kinase inhibition, with specific utility in ocular disease and oncology. Multiple patent families (US20200181090A1, WO-2009091898-A2) explicitly claim 6-aminoisoquinoline compounds as kinase modulators, with therapeutic applications including glaucoma, ocular hypertension, and cancer [1]. In contrast, the 7-aminoisoquinoline positional isomer exhibits distinct biological activity profiles and is separately claimed for different kinase targeting applications, confirming that the 6-position amino substitution confers unique target engagement properties not replicable by the 7-amino isomer [2]. The 3-methoxy substitution present in the target compound further differentiates it from unsubstituted 6-aminoisoquinoline, providing additional steric and electronic modulation of kinase binding interactions [3].

kinase inhibition glaucoma ocular therapeutics cancer

Structure-Activity Predictive Value: 3D-QSAR CoMFA Models Quantify Steric and Lipophilic Field Contributions

The isoquinoline series including the 3-methoxy-N-methyl substitution pattern has been subjected to Comparative Molecular Field Analysis (CoMFA), a validated 3D-QSAR methodology that provides quantitative predictive models for MAO-A inhibitory activity. The CoMFA models, derived from steric and lipophilic field descriptors of the inhibitors, demonstrate reasonable predictive power and identify that steric, lipophilic, and polar interactions at the 3-position and N-methyl group are critical modulators of MAO-A inhibitory activity [1]. This quantitative framework enables structure-based prediction of activity modifications upon scaffold derivatization, providing a computational basis for prioritizing this specific substitution pattern over alternatives lacking the 3-methoxy or N-methyl functionalities. Compounds without these substitutions would be predicted to exhibit reduced MAO-A engagement based on the field contribution maps [2].

3D-QSAR CoMFA MAO-A inhibition predictive modeling

Formulation Stability Differentiation: 6-Aminoisoquinoline Derivatives with Specific Substitution Patterns Enable Stable Ophthalmic Formulations

Patent WO-2018159702-A1 (Kowa Co., Ltd.) establishes specific formulation stability requirements for isoquinoline-6-amino derivatives, demonstrating that not all isoquinoline compounds are equally suitable for stable pharmaceutical development. The patent claims an aqueous composition of isoquinoline-6-amino derivatives housed in polyolefin-based resin containers, with explicit requirements for substituent patterns at R1, R2, R3, and A positions of the general formula [1]. The 3-methoxy-N-methyl substitution pattern of the target compound aligns with the structural parameters defined for stable formulation, whereas unsubstituted or alternatively substituted analogs may exhibit different compatibility profiles with container materials or aqueous stability [2]. This formulation-specific intellectual property establishes a differentiation criterion that generic 6-aminoisoquinoline cannot automatically satisfy.

ophthalmic formulation pharmaceutical stability polyolefin compatibility

Optimal Research and Procurement Scenarios for 3-Methoxy-N-methylisoquinolin-6-amine


Monoamine Oxidase A (MAO-A) Inhibitor Discovery and SAR Optimization

Investigators pursuing reversible, competitive MAO-A inhibitors should prioritize 3-Methoxy-N-methylisoquinolin-6-amine as a starting scaffold. The N-methyl-6-methoxyisoquinolinium pharmacophore—the closest characterized analog—demonstrates sub-micromolar MAO-A inhibition (IC50 = 0.81 μM) and competitive binding kinetics, outperforming alternative isoquinoline oxidation states (dihydro, tetrahydro, and non-methylated forms) that lack comparable potency [3]. The validated 3D-QSAR CoMFA models available for this series enable rational structure-guided optimization of steric and lipophilic field contributions, reducing the synthetic burden of iterative analog generation [2].

Kinase Inhibitor Development for Ophthalmic and Oncological Indications

Research programs targeting kinase-mediated pathways in glaucoma, ocular hypertension, or oncology should select 3-Methoxy-N-methylisoquinolin-6-amine based on the extensively patented 6-aminoisoquinoline scaffold. The 6-position amino substitution confers kinase selectivity profiles distinct from 7-amino positional isomers, as documented across multiple patent families [3]. The 3-methoxy substitution provides additional steric and electronic tuning of kinase binding site interactions beyond what unsubstituted 6-aminoisoquinoline offers. This compound serves as a functionalized entry point to a privileged chemotype with established intellectual property precedent in therapeutic kinase inhibition [2].

Pharmaceutical Formulation Development Requiring Stable Aqueous Compositions

Development teams formulating ophthalmic agents or injectable therapeutics should procure 3-Methoxy-N-methylisoquinolin-6-amine for compatibility studies with polyolefin-based container systems. Patent WO-2018159702-A1 establishes formulation stability parameters for isoquinoline-6-amino derivatives with this substitution pattern, validating compatibility with polyolefin-based resin containers and specifying HPLC purity requirements (≥95%) [3]. Generic 6-aminoisoquinoline or alternative substitution patterns lacking this formulation validation would require de novo stability characterization, adding development timeline and resource burden [2].

3D-QSAR Model-Building and Computational Chemistry Validation Studies

Computational chemistry groups developing or validating 3D-QSAR models for heterocyclic MAO inhibitors should include 3-Methoxy-N-methylisoquinolin-6-amine as a structurally informative data point. The CoMFA methodology applied to this isoquinoline series has demonstrated that steric and lipophilic field contributions at the 3-position and N-methyl group are critical determinants of MAO-A inhibitory activity [3]. Incorporation of this substitution pattern into training sets improves model coverage of the steric-electronic parameter space and enhances predictive accuracy for novel isoquinoline-based MAO inhibitor design [2].

Technical Documentation Hub

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